N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide

Description

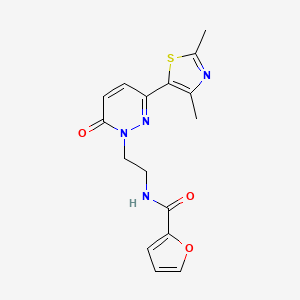

This compound is a heterocyclic molecule featuring a pyridazinone core substituted with a 2,4-dimethylthiazol-5-yl group and an ethyl linker terminating in a furan-2-carboxamide moiety. The pyridazinone and thiazole rings are common in bioactive molecules due to their hydrogen-bonding and π-π stacking capabilities, while the furan carboxamide may enhance solubility or binding specificity .

Properties

IUPAC Name |

N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S/c1-10-15(24-11(2)18-10)12-5-6-14(21)20(19-12)8-7-17-16(22)13-4-3-9-23-13/h3-6,9H,7-8H2,1-2H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGWQWDPSUMWFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is a complex organic compound that exhibits significant biological activity, primarily due to its unique structural features. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a combination of thiazole and pyridazine rings, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 422.46 g/mol.

Key Structural Features:

- Thiazole Ring: Contributes to the compound's antimicrobial and anticancer properties.

- Pyridazine Moiety: Enhances interaction with biological targets, potentially modulating enzyme activity.

- Furan Group: Known for antioxidant properties and may influence the compound's solubility and bioavailability.

The biological activity of this compound is mediated through its interaction with various molecular targets within biological systems. These include:

- Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways, particularly those related to inflammation and cell proliferation.

- Receptors: It can modulate receptor signaling pathways, influencing physiological responses such as pain and inflammation.

- Nucleic Acids: Potential interference with DNA replication processes has been suggested, indicating possible applications in cancer therapy .

Biological Activities

Research indicates that this compound exhibits various pharmacological activities:

-

Antimicrobial Activity:

- Preliminary studies show effectiveness against several bacterial strains, suggesting potential as an antibiotic agent.

- Anticancer Properties:

-

Anti-inflammatory Effects:

- The compound has been shown to reduce inflammation markers in cellular models, indicating its potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antimicrobial activity against Gram-positive bacteria. |

| Study 2 | Showed inhibition of cancer cell lines with IC50 values indicating potent anticancer effects. |

| Study 3 | Reported anti-inflammatory effects in animal models, reducing edema and inflammatory cytokines. |

Synthesis and Purification

The synthesis of this compound typically involves multi-step reactions that require careful control over reaction conditions. Common methods include:

- Reagents Used: Various catalysts and solvents are employed to facilitate the formation of the desired amide bond.

- Purification Techniques: Column chromatography and spectroscopic methods (NMR, Mass Spectrometry) are essential for confirming the structure and purity of the synthesized compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone Derivatives

- 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) Core Structure: Pyridazinone with a benzyloxy substituent and benzenesulfonamide group. Key Differences: Lacks the thiazole and furan moieties present in the target compound. Synthesis: Prepared via benzyl bromide alkylation of a pyridazinone precursor under mild conditions (DMF, K₂CO₃, 5°C) . Significance: Sulfonamide groups are associated with carbonic anhydrase inhibition, suggesting divergent biological targets compared to the thiazole-containing target molecule .

Thiazole-Containing Analogues

- N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Core Structure: Thiazole ring linked to furan carboxamide via an ethyl chain. Key Differences: Substituted with a 3-methoxybenzyl group instead of a pyridazinone-thiazole system. Relevance: The furan carboxamide moiety is conserved, but the absence of a pyridazinone core may reduce interactions with oxidoreductases or kinases .

Dihydropyridine Derivatives

- AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide) Core Structure: 1,4-dihydropyridine with furyl and thioether substituents. Key Differences: Dihydropyridine core vs. pyridazinone; thioether linkage instead of an ethyl bridge. Pharmacological Potential: Dihydropyridines are calcium channel blockers, indicating a different mechanism of action compared to pyridazinone-thiazole hybrids .

Complex Thiazolylmethyl Carbamates

- Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate

- Core Structure : Multi-component system with thiazole, hydroperoxide, and peptide-like chains.

- Key Differences : Larger molecular weight and hydroperoxide group introduce redox activity absent in the target molecule.

- Applications : Likely designed for targeted oxidation or protease inhibition, contrasting with the target’s simpler heterocyclic framework .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for pyridazinone derivatives (e.g., alkylation of hydroxy-pyridazinone precursors) but requires careful optimization for thiazole incorporation .

- Bioactivity Trends: Thiazole-pyridazinone hybrids may exhibit dual inhibitory effects (e.g., COX-2 and EGFR kinases), whereas dihydropyridines (AZ331) prioritize ion channel modulation .

- Solubility and Stability : The furan carboxamide in the target molecule enhances aqueous solubility compared to benzyloxy or hydroperoxide groups in analogues .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound to ensure high yield and purity?

The synthesis of structurally analogous compounds (e.g., thiadiazole or pyridazine derivatives) involves:

- Stepwise coupling reactions : Initial formation of the pyridazine or thiazole core, followed by functionalization with furan-carboxamide and dimethylthiazole groups. Reaction conditions (e.g., inert atmosphere, temperature control at 60–80°C) are critical to prevent side reactions .

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency for coupling steps .

- Purification : Column chromatography or recrystallization from ethanol/DMF mixtures improves purity (>95%), monitored via HPLC and TLC .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

- Spectroscopic characterization : Use - and -NMR to confirm substituent positions (e.g., furan protons at δ 6.3–7.1 ppm, pyridazine carbonyl at ~170 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., expected [M+H] for CHNOS).

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline forms, if applicable .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Cytotoxicity screening : Use MTT assays with 2,4-dimethylthiazol-5-yl groups as reporters in cancer cell lines (e.g., HepG2, MCF-7) .

- Enzyme inhibition studies : Test against kinases or oxidoreductases via fluorometric or colorimetric assays (e.g., NADPH depletion for oxidoreductases) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Assay standardization : Control variables such as cell passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours) .

- Orthogonal validation : Confirm results using alternative methods (e.g., ATP-based viability assays vs. MTT) .

- Metabolic stability testing : Assess compound degradation in microsomal preparations to rule out false negatives .

Q. What computational strategies are effective for identifying potential molecular targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets or DNA-binding domains. Prioritize targets with high Glide scores (< -8 kcal/mol) .

- Pharmacophore mapping : Align structural motifs (e.g., pyridazine carbonyl, furan oxygen) with known active sites using MOE or Phase .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

- Analog synthesis : Modify substituents (e.g., replace dimethylthiazole with thiophene or oxadiazole) and compare IC values .

- 3D-QSAR modeling : Generate CoMFA/CoMSIA models to predict bioactivity cliffs and guide synthetic efforts .

Q. What methodologies enhance the compound’s bioavailability for in vivo studies?

Q. How should researchers compare the stability of this compound with structural analogs under varying conditions?

- Forced degradation studies : Expose to acidic (pH 3), basic (pH 10), and oxidative (HO) conditions, monitoring degradation via LC-MS .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C suggests robustness) .

Methodological Considerations for Data Interpretation

Q. How to address discrepancies between computational predictions and experimental binding affinities?

- Water molecule inclusion : Re-dock with explicit solvent models to account for hydrogen-bonding networks .

- Dynamic simulations : Perform molecular dynamics (MD) over 100 ns to assess target flexibility and binding pocket rearrangements .

Q. What statistical approaches are suitable for analyzing dose-response data in heterogeneous cell populations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.